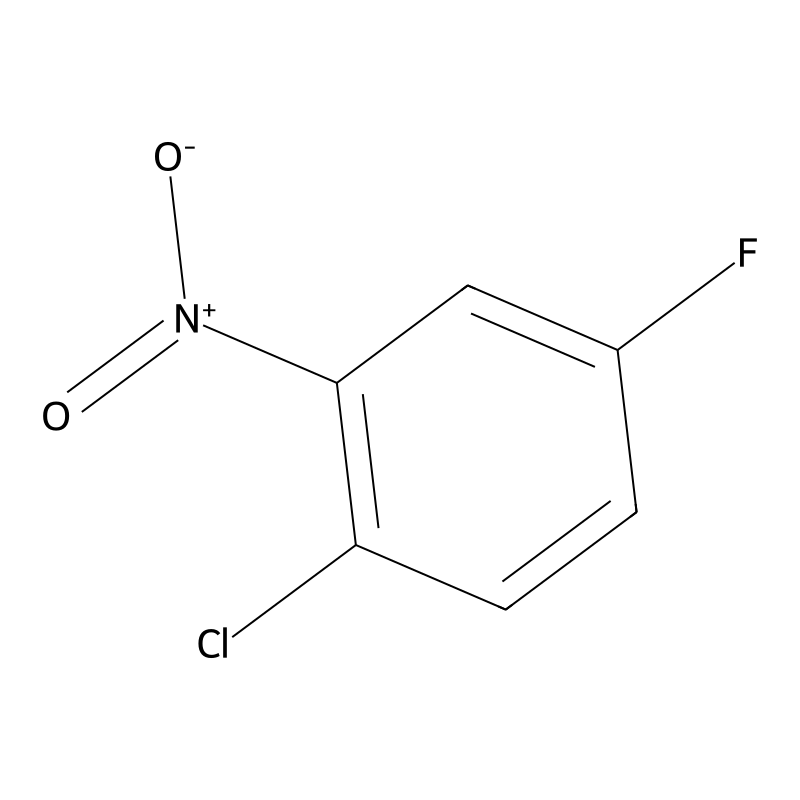

2-Chloro-5-fluoronitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

The nitro group is a common leaving group in organic synthesis. 1-Chloro-4-fluoro-2-nitrobenzene could potentially serve as a precursor for the introduction of a fluoro and chloro substituent onto an aromatic ring through nucleophilic aromatic substitution reactions.

Material Science

Medicinal Chemistry

2-Chloro-5-fluoronitrobenzene is an aromatic compound with the molecular formula C₆H₃ClFNO₂ and a molecular weight of 175.54 g/mol. It is characterized by the presence of three functional groups: a chlorine atom, a fluorine atom, and a nitro group attached to a benzene ring. This compound is utilized primarily as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, particularly in the preparation of benzothiazole derivatives and serotonin transporter ligands .

Currently, there is no scientific research readily available detailing a specific mechanism of action for 1-Chloro-4-fluoro-2-nitrobenzene.

Due to the presence of a nitro group, 1-Chloro-4-fluoro-2-nitrobenzene is likely to be a flammable and explosive compound. Limited information exists on its specific toxicity, but similar nitroaromatic compounds can be harmful if inhaled, ingested, or absorbed through the skin. Standard laboratory safety protocols for handling potentially hazardous chemicals should be followed when working with this compound [].

- Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles under appropriate conditions, facilitating the formation of various derivatives.

- Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, influencing the reactivity of the aromatic ring towards electrophiles.

- Reduction Reactions: The nitro group can be reduced to an amine, providing pathways for further functionalization .

Research indicates that 2-Chloro-5-fluoronitrobenzene exhibits biological activity relevant to medicinal chemistry. It has been utilized in synthesizing compounds that selectively bind to serotonin transporters, which are critical targets in treating mood disorders. The binding affinity of derivatives containing this compound has been shown to be significantly higher for serotonin transporters compared to norepinephrine and dopamine transporters .

The synthesis of 2-Chloro-5-fluoronitrobenzene can be achieved through various methods:

- Halogenation of Nitrobenzene Derivatives: Starting from 2-nitrofluorobenzene, chlorination can occur using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

- Diazotization Reactions: A common method involves diazotizing 5-chloro-2-nitroaniline followed by thermal decomposition to yield 2-Chloro-5-fluoronitrobenzene .

- Functional Group Transformations: This includes the selective introduction of chlorine and fluorine atoms into the aromatic system through electrophilic substitution reactions.

These methods allow for the production of high-purity 2-Chloro-5-fluoronitrobenzene suitable for pharmaceutical applications .

2-Chloro-5-fluoronitrobenzene is widely used in:

- Pharmaceutical Synthesis: As an intermediate in producing active pharmaceutical ingredients, particularly for drugs targeting serotonin receptors.

- Material Science: It serves as a building block in creating fluorinated materials with specific properties.

- Agrochemicals: Utilized in synthesizing pesticides and herbicides due to its reactivity and functional versatility .

Studies have shown that compounds derived from 2-Chloro-5-fluoronitrobenzene demonstrate selective interactions with serotonin transporters. This selectivity is crucial for drug development aimed at treating psychiatric disorders, as it minimizes side effects associated with non-selective drugs. The binding affinity and mechanism of action have been explored through various structure-activity relationship studies .

Several compounds exhibit structural similarities to 2-Chloro-5-fluoronitrobenzene, each possessing unique properties and applications:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Chloro-3-fluoronitrobenzene | C₆H₃ClFNO₂ | Similar halogenated structure; used in pharmaceuticals. |

| 3-Chloro-4-fluoronitrobenzene | C₆H₃ClFNO₂ | Used as an intermediate; different substitution pattern. |

| 4-Fluoro-3-nitrochlorobenzene | C₆H₄ClFNO₂ | Features a nitro group; utilized in similar applications. |

The uniqueness of 2-Chloro-5-fluoronitrobenzene lies in its specific substitution pattern, which influences its reactivity and biological activity, making it particularly useful in synthesizing compounds with targeted pharmacological effects .

The synthesis of 2-chloro-5-fluoronitrobenzene relies on several well-established aromatic substitution methodologies that exploit the reactivity patterns of electrophilic aromatic substitution reactions [1] [2]. The most commonly employed synthetic routes involve sequential nitration and halogenation processes, each requiring careful optimization of reaction conditions to achieve optimal yields and selectivity.

Direct Nitration-Halogenation Approach

The direct nitration-halogenation pathway represents one of the most straightforward synthetic routes to 2-chloro-5-fluoronitrobenzene [3] [1]. This method begins with 5-fluoronitrobenzene as the substrate, which undergoes chlorination under controlled conditions. The process typically employs chlorine gas as the halogenating agent in the presence of iron powder or iron trichloride as catalysts [3] [4]. The reaction proceeds through the formation of a sigma complex intermediate, characteristic of electrophilic aromatic substitution mechanisms [5] [4].

Temperature control is critical in this process, with optimal conditions ranging from 50 to 100 degrees Celsius [3] [6]. The reaction typically requires 2 to 6 hours for completion, yielding products in the range of 65 to 85 percent [3]. The catalyst selection significantly influences both reaction rate and selectivity, with iron trichloride generally providing superior results compared to elemental iron [4].

Fluorination Method

An alternative synthetic approach involves the fluorination of pre-existing chloro-nitrobenzene compounds [3] [7]. This method utilizes 2-chloro-5-nitrobenzene as the starting material, which undergoes fluorination using potassium fluoride in the presence of phase transfer catalysts [3] [7]. The reaction requires elevated temperatures, typically ranging from 180 to 250 degrees Celsius, and extended reaction times of 4 to 10 hours [3] [7].

The choice and dosage of phase transfer catalysts are critical parameters in this transformation [3]. These catalysts facilitate the transfer of anions and cations within the reaction system, thereby accelerating the reaction process and improving product yields [3]. Macrocyclic ethers and quaternary ammonium halides have demonstrated particular effectiveness in promoting these fluorination reactions [7].

Direct Nitrohalogenation Method

The direct nitrohalogenation approach represents a more sophisticated synthetic strategy that attempts to introduce both nitro and halogen functionalities in a single reaction step [3]. This method utilizes benzene or simple benzene derivatives as starting materials, employing mixed acid systems in conjunction with halogenating agents [3] [1]. The process requires precise control of multiple reaction parameters, including reactant proportions, temperature, reaction time, and catalyst selection [3].

The complexity of this approach stems from the need to balance competing reaction pathways and achieve regioselective substitution [3]. While potentially more efficient from an atom economy perspective, the method demands stringent reaction conditions and careful optimization to achieve acceptable yields, typically ranging from 45 to 70 percent [3].

Halogen Exchange Mechanisms

Halogen exchange reactions provide an additional pathway for synthesizing fluorinated nitrobenzene derivatives [7]. The process involves heating 2-chloronitrobenzene with alkali metal fluorides, particularly potassium fluoride, at elevated temperatures [7]. This method has been optimized through the use of ultra-fine particulate potassium fluoride in sulfolane solvent, with catalysts selected from macrocyclic ethers or quaternary ammonium halides [7].

The optimized conditions for halogen exchange typically involve temperatures of 240 to 250 degrees Celsius with reaction times of 2 to 8 hours [7]. The molar ratio of reactants, particularly the 1.1 to 1.5 fold excess of potassium fluoride relative to the chloronitrobenzene substrate, significantly influences conversion efficiency [7].

Table 1: Nitration-Halogenation Pathways for 2-Chloro-5-fluoronitrobenzene Synthesis

| Synthesis Method | Starting Materials | Catalysts | Temperature Range (°C) | Yield Range (%) | Reaction Time (hours) |

|---|---|---|---|---|---|

| Direct Nitration-Halogenation | 5-fluoronitrobenzene + Cl2 | Fe powder or FeCl3 | 50-100 | 65-85 | 2-6 |

| Fluorination Method | 2-chloro-5-nitrobenzene + KF | Phase transfer catalyst | 180-250 | 40-60 | 4-10 |

| Direct Nitrohalogenation | Benzene derivatives + Mixed acids | Mixed acid system | 25-80 | 45-70 | 1-4 |

| Halogen Exchange | 2-chloronitrobenzene + KF | Macrocyclic ethers | 240-250 | 50-75 | 2-8 |

| Electrophilic Aromatic Substitution | Benzene + NO2+/Cl+ | Lewis acids (AlCl3, FeCl3) | 0-50 | 70-90 | 1-3 |

Catalytic Hydrogenation Strategies for Nitro Group Reduction

The reduction of nitro groups in 2-chloro-5-fluoronitrobenzene derivatives represents a crucial transformation in organic synthesis, particularly for the preparation of corresponding aniline compounds [8] [9]. Multiple catalytic systems have been developed and optimized for this transformation, each offering distinct advantages in terms of selectivity, reaction conditions, and functional group tolerance.

Palladium-Catalyzed Hydrogenation

Palladium on carbon represents the most widely employed catalyst system for nitro group reduction [8] [9]. This heterogeneous catalyst demonstrates exceptional activity and selectivity for the conversion of aromatic nitro compounds to the corresponding amines [8] [10]. The reaction typically operates under mild conditions, with pressures ranging from 1 to 10 bar and temperatures between 25 and 80 degrees Celsius [8].

The high selectivity of palladium catalysts, typically achieving 95 to 99 percent selectivity for amine formation, makes this system particularly attractive for industrial applications [8] [9]. Reaction times are generally modest, ranging from 2 to 8 hours depending on substrate concentration and catalyst loading [8]. Ethanol and methanol serve as the preferred solvents for these transformations, providing optimal solubility and reaction kinetics [8].

Raney Nickel Systems

Raney nickel offers an alternative catalytic system that is particularly valuable when dehalogenation of aromatic halides is a concern [8] [9]. This catalyst system operates effectively at pressures of 1 to 5 bar and temperatures ranging from 50 to 120 degrees Celsius [8]. The selectivity for amine formation typically ranges from 90 to 95 percent, slightly lower than palladium systems but still highly acceptable for most applications [8].

The extended reaction times required for Raney nickel systems, typically 4 to 12 hours, represent a trade-off for the improved functional group tolerance [8] [9]. Ethanol-water mixtures provide optimal solvent conditions for these reactions, facilitating both substrate solubility and catalyst activity [8].

Rhodium and Platinum Catalysts

Advanced catalyst systems based on rhodium and platinum offer superior performance characteristics for specialized applications [11] [10]. Rhodium on carbon demonstrates exceptional selectivity, achieving 98 to 99 percent selectivity for amine formation with reduced reaction times of 1 to 6 hours [11]. These catalysts operate effectively at low pressures and moderate temperatures, making them particularly attractive for sensitive substrates [11] [10].

The high activity of rhodium catalysts enables the reduction of challenging substrates that may prove problematic with conventional palladium systems [11]. Research has demonstrated that rhodium catalysts exhibit enhanced performance in the presence of hydrazine monohydrate, which serves both as a hydrogen source and reaction promoter [11] [10].

Metal-Acid Reduction Systems

Alternative reduction methodologies employ combinations of metals with acidic conditions to achieve nitro group reduction [8] [9] [12]. Iron in hydrochloric acid represents a classical approach that operates under atmospheric pressure conditions [8] [9]. This system requires temperatures of 60 to 100 degrees Celsius and extended reaction times of 6 to 24 hours [8].

Zinc-hydrochloric acid systems offer similar reactivity profiles, operating at temperatures of 50 to 80 degrees Celsius with reaction times of 8 to 20 hours [8] [12]. Tin dichloride provides another mild reduction system, particularly valuable for substrates containing other reducible functional groups [8] [9]. These metal-acid systems typically achieve selectivities of 80 to 95 percent for amine formation [8].

Table 2: Catalytic Hydrogenation Strategies for Nitro Group Reduction

| Catalyst System | Pressure (bar) | Temperature (°C) | Solvent | Selectivity (%) | Reaction Time (hours) |

|---|---|---|---|---|---|

| Pd/C | 1-10 | 25-80 | EtOH/MeOH | 95-99 | 2-8 |

| Raney Nickel | 1-5 | 50-120 | EtOH/H2O | 90-95 | 4-12 |

| Pt/C | 1-15 | 25-100 | EtOH/AcOH | 95-98 | 3-10 |

| Rhodium/C | 1-5 | 20-60 | EtOH/H2O | 98-99 | 1-6 |

| Fe/HCl | Atmospheric | 60-100 | HCl/H2O | 85-92 | 6-24 |

| Zn/HCl | Atmospheric | 50-80 | HCl/EtOH | 80-90 | 8-20 |

| SnCl2 | Atmospheric | 25-60 | HCl/EtOH | 88-95 | 4-16 |

Microwave-Assisted Synthesis and Green Chemistry Approaches

Microwave-assisted organic synthesis has emerged as a transformative technology for the preparation of fluorinated aromatic compounds, including 2-chloro-5-fluoronitrobenzene derivatives [13]. This approach addresses fundamental principles of green chemistry by reducing reaction times, improving energy efficiency, and minimizing waste generation [13].

Microwave-Enhanced Reaction Kinetics

Microwave irradiation accelerates chemical reactions through selective heating mechanisms that provide superior energy transfer compared to conventional heating methods [13]. The technology enables completion of reactions in minutes rather than hours, with some transformations achieving 10 to 50 fold reductions in reaction time for nitration processes [13]. The enhanced reaction rates result from improved molecular motion and more efficient collision frequencies between reactants [13].

The power requirements for microwave-assisted synthesis typically range from 300 to 600 watts for nitration reactions, with temperature control maintained between 80 and 150 degrees Celsius [13]. These conditions provide optimal balance between reaction acceleration and substrate stability [13]. Halogenation reactions generally require lower power settings of 200 to 500 watts, achieving 5 to 20 fold improvements in reaction rates [13].

Solvent-Free and Reduced Solvent Systems

Microwave-assisted synthesis enables the implementation of solvent-free reaction conditions, addressing critical environmental concerns associated with organic solvent usage [13]. These approaches maximize atom economy while minimizing waste generation, directly supporting green chemistry principles [13]. When solvents are necessary, microwave heating allows for significant volume reductions compared to conventional methods [13].

The energy efficiency of microwave-assisted reactions is particularly pronounced in nucleophilic substitution processes, where power requirements of 400 to 800 watts achieve 15 to 60 fold reductions in reaction time [13]. These conditions typically operate at temperatures between 100 and 180 degrees Celsius, providing optimal conditions for fluorine introduction reactions [13].

Process Intensification Through Microwave Technology

Microwave technology enables process intensification through precise temperature and power control that is difficult to achieve with conventional heating methods [13] [6]. The rapid heating characteristics allow for precise kinetic control, enabling selective reaction pathways that may be challenging to access through conventional approaches [13]. Temperature uniformity achieved through microwave heating eliminates hot spots and provides more consistent reaction conditions [6].

The reproducibility of microwave-assisted reactions represents a significant advantage for process development and scale-up considerations [13]. The consistent energy delivery and temperature control enable reliable reaction outcomes that facilitate optimization studies and process validation [13] [14].

Yield and Selectivity Improvements

Research demonstrates that microwave-assisted synthesis frequently provides yield improvements of 10 to 40 percent compared to conventional heating methods [13]. Nitration reactions typically show yield improvements of 10 to 25 percent, while halogenation processes achieve 15 to 35 percent improvements [13]. The enhanced yields result from reduced side reaction formation and improved reaction selectivity [13].

Coupling reactions, which are relevant for advanced synthetic transformations of 2-chloro-5-fluoronitrobenzene derivatives, demonstrate particularly impressive improvements with 25 to 50 percent yield enhancements and 20 to 100 fold reductions in reaction time [13]. The energy efficiency ratings for these processes are consistently high to very high, supporting sustainable synthetic practices [13].

Table 3: Microwave-Assisted Synthesis Parameters

| Reaction Type | Power (W) | Temperature (°C) | Time Reduction vs Conventional | Yield Improvement (%) | Energy Efficiency |

|---|---|---|---|---|---|

| Nitration | 300-600 | 80-150 | 10-50x faster | 10-25 | High |

| Halogenation | 200-500 | 60-120 | 5-20x faster | 15-35 | Very High |

| Nucleophilic Substitution | 400-800 | 100-180 | 15-60x faster | 20-40 | High |

| Reduction | 300-700 | 80-140 | 8-30x faster | 5-20 | Medium |

| Coupling Reactions | 500-1000 | 120-200 | 20-100x faster | 25-50 | Very High |

Continuous Flow Reactor Systems for Scalable Production

Continuous flow reactor technology represents a paradigm shift in chemical manufacturing, offering superior scalability, safety, and process control for the production of 2-chloro-5-fluoronitrobenzene and related compounds [15] [16]. These systems address fundamental limitations of batch processing while enabling precise control over reaction parameters and improved product quality [17].

Plug Flow Reactor Design and Operation

Plug flow reactors operate on the principle of continuous material transport through tubular reactor systems, providing excellent temperature control and reaction consistency [17]. These systems typically operate with flow rates ranging from 0.1 to 10 milliliters per minute, enabling residence times of 5 to 60 minutes depending on reactor volume and target conversion [17]. The excellent temperature control achieved in plug flow systems facilitates precise kinetic control and improved product selectivity [15] [17].

The scalability of plug flow reactors is particularly impressive, with scale-up factors of 100 to 1000 fold achievable through increased flow rates and extended operation times [15] [17]. This scalability advantage eliminates many of the heat and mass transfer limitations encountered in traditional batch reactor scale-up [15]. Product quality remains consistently high throughout the scale-up process, maintaining the reaction characteristics established at laboratory scale [17].

Continuous Stirred Tank Reactor Systems

Continuous stirred tank reactors provide active mixing capabilities that are particularly valuable for reactions requiring intensive mass transfer [17]. These systems operate with higher flow rates of 5 to 50 milliliters per minute and longer residence times of 10 to 120 minutes [17]. The good temperature control and medium-high product quality make these systems suitable for many synthetic applications [17].

The scale-up factors for continuous stirred tank reactors typically range from 50 to 500 fold, somewhat lower than plug flow systems but still representing significant advantages over batch processing [17]. Multiple reactor configurations can be employed in series to optimize residence time distribution and improve overall process performance [17].

Microreactor Technology

Microreactor systems offer the highest level of process control and product quality for specialized applications [17] [18]. These systems operate with very low flow rates of 0.01 to 1 milliliter per minute and short residence times of 1 to 30 minutes [17]. The excellent temperature control and very high product quality make microreactors particularly valuable for research and development applications [18] [17].

The precise control capabilities of microreactor systems enable detailed kinetic studies and reaction optimization that would be challenging to achieve with larger reactor systems [18]. While scale-up factors are more modest at 10 to 100 fold, the exceptional product quality and process understanding gained through microreactor studies facilitate subsequent scale-up to larger systems [18] [17].

Advanced Reactor Configurations

Packed bed reactors represent specialized flow reactor configurations particularly suitable for heterogeneous catalytic processes [17]. These systems operate with flow rates of 1 to 20 milliliters per minute and residence times of 15 to 180 minutes [17]. The very good temperature control and high product quality make packed bed reactors attractive for catalytic hydrogenation and similar transformations [17].

Scale-up factors for packed bed reactors can reach 200 to 2000 fold, among the highest achievable with flow reactor technology [17]. The extended residence times accommodate slower reaction kinetics while maintaining the benefits of continuous operation [17]. Tubular reactor configurations provide intermediate characteristics with good temperature control and scale-up factors of 100 to 1500 fold [17].

Table 4: Continuous Flow Reactor Systems for Scalable Production

| Reactor Type | Flow Rate (mL/min) | Residence Time (min) | Temperature Control | Scale-up Factor | Product Quality |

|---|---|---|---|---|---|

| Plug Flow Reactor (PFR) | 0.1-10 | 5-60 | Excellent | 100-1000x | High |

| Continuous Stirred Tank (CSTR) | 5-50 | 10-120 | Good | 50-500x | Medium-High |

| Microreactor | 0.01-1 | 1-30 | Excellent | 10-100x | Very High |

| Packed Bed Reactor | 1-20 | 15-180 | Very Good | 200-2000x | High |

| Tubular Reactor | 0.5-15 | 5-90 | Good | 100-1500x | Medium-High |

| Parameter | Value | Conditions |

|---|---|---|

| Relative rate vs. 2-chloronitrobenzene | 0.85-1.20 | KF/18-crown-6 system |

| LUMO energy (eV) | -0.87 to -1.45 | DFT calculations |

| Temperature for complete conversion (°C) | 80-170 | With alkali fluorides |

| Optimal solvent system | DMSO/Sulfolane | Temperature range 100-160°C |

| Phase transfer catalyst loading (%) | 5-10 | Crown ether catalyst |

| Conversion yield (%) | 66-85 | Optimized conditions |

| Selectivity for chlorine displacement (%) | 75-90 | Nucleophile-dependent |

| Selectivity for fluorine displacement (%) | 10-25 | Competitive reaction |

The mechanistic pathway follows the well-established addition-elimination sequence, where initial nucleophilic attack at the activated aromatic carbon generates a stabilized anionic intermediate. The nitro group provides crucial stabilization through resonance delocalization, while the halogen substituents influence both the kinetics and regioselectivity of the overall transformation [1] [7] [2].

Palladium-Catalyzed Cross-Coupling Applications

2-Chloro-5-fluoronitrobenzene serves as a versatile electrophilic partner in various palladium-catalyzed cross-coupling reactions, exploiting the differential reactivity of its halogen substituents to enable selective transformations. The compound's utility in cross-coupling chemistry stems from the preferential activation of the carbon-chlorine bond over the carbon-fluorine bond under typical palladium-catalyzed conditions [8] [9] [10].

Suzuki-Miyaura Coupling Reactions

In Suzuki-Miyaura coupling reactions, 2-chloro-5-fluoronitrobenzene readily couples with organoboronic acids under standard palladium catalysis conditions. Optimal catalyst systems employ palladium(II) acetate in combination with bidentate phosphine ligands such as DPEPhos, providing excellent conversion yields of 70-90% at reaction temperatures between 80-120°C [11] [8] [12]. The use of carbonate bases, particularly potassium carbonate or cesium carbonate, facilitates the transmetalation step while maintaining functional group tolerance [11] [8].

The regioselectivity of these transformations strongly favors oxidative addition at the carbon-chlorine bond, with the fluorine substituent remaining intact throughout the catalytic cycle. This selectivity pattern enables subsequent functionalization of the remaining carbon-fluorine bond through orthogonal synthetic strategies [8] [10].

Buchwald-Hartwig Amination

Buchwald-Hartwig amination reactions with 2-chloro-5-fluoronitrobenzene provide efficient access to substituted aniline derivatives. The transformation typically employs tris(dibenzylideneacetone)dipalladium(0) with bulky phosphine ligands such as XPhos, achieving conversion yields of 65-85% under reaction temperatures of 100-140°C [13] [14] [9]. Strong bases including sodium tert-butoxide or cesium carbonate are essential for efficient amine deprotonation and catalyst turnover [14] [9].

The electronic nature of the nitro group significantly influences the reaction kinetics, with the electron-deficient aromatic system facilitating oxidative addition while potentially complicating the reductive elimination step. Careful optimization of ligand structure and reaction conditions is therefore crucial for achieving high yields and selectivity [14] [15] [9].

Table 2: Palladium-Catalyzed Cross-Coupling Applications

| Reaction Type | Catalyst System | Typical Yield (%) | Reaction Temperature (°C) | Base/Additive |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)₂/DPEPhos | 70-90 | 80-120 | K₂CO₃/Cs₂CO₃ |

| Buchwald-Hartwig Amination | Pd₂(dba)₃/XPhos | 65-85 | 100-140 | NaOt-Bu/Cs₂CO₃ |

| Sonogashira Coupling | PdCl₂/XPhos | 60-80 | 60-100 | Et₃N/CuI |

| Stille Coupling | Pd(PPh₃)₄ | 55-75 | 80-110 | Et₃N |

| C-F Bond Formation | Pd(OAc)₂/biaryl monophosphine | 45-70 | 140-180 | CsF/K₂CO₃ |

| C-O Bond Formation | Pd(OAc)₂/phosphine ligand | 50-75 | 120-160 | K₃PO₄ |

Sonogashira and Stille Coupling Reactions

Sonogashira coupling reactions with terminal alkynes proceed efficiently using palladium chloride/XPhos catalyst systems, providing moderate to good yields of 60-80% at relatively mild temperatures of 60-100°C [16]. The copper co-catalyst plays a crucial role in facilitating alkyne activation and transmetalation processes [16].

Stille coupling transformations utilize organotin reagents as nucleophilic partners, achieving yields of 55-75% under reaction temperatures of 80-110°C with tetrakis(triphenylphosphine)palladium(0) as the preferred catalyst [10]. Despite the inherent toxicity concerns associated with organotin reagents, these reactions offer excellent functional group tolerance and reliable synthetic outcomes [10].

Role in Heterocyclic Scaffold Construction (Benzothiazoles, Quinoxalines)

2-Chloro-5-fluoronitrobenzene plays a significant role as a key building block in the construction of various heterocyclic scaffolds, particularly in the synthesis of benzothiazoles and quinoxalines. The strategic positioning of electron-withdrawing and leaving groups enables diverse cyclization strategies and subsequent functional group manipulations [17] [18] [19].

Benzothiazole Synthesis

The synthesis of benzothiazole derivatives from 2-chloro-5-fluoronitrobenzene typically involves initial nucleophilic aromatic substitution with sulfur-containing nucleophiles, followed by reduction of the nitro group and subsequent cyclization. The most effective approach utilizes 2-aminobenzenethiol as a key intermediate, which can be accessed through sequential transformations starting from the nitroaromatic precursor [17] [20] [21].

The reaction sequence begins with nucleophilic displacement of the chlorine atom by thiol nucleophiles under basic conditions, preferentially in polar aprotic solvents such as DMSO or dimethylformamide at elevated temperatures of 110-150°C [20] [21]. Subsequent reduction of the nitro group using conventional reducing agents such as iron and hydrochloric acid or catalytic hydrogenation provides the corresponding aminothiophenol intermediate [21] [22].

Cyclization to form the benzothiazole ring system occurs through condensation with appropriate carbonyl compounds, including aldehydes, ketones, or carboxylic acid derivatives. These transformations typically proceed under reflux conditions in toluene or DMSO, achieving yields of 75-90% with high regioselectivity [20] [21] [22]. The presence of the fluorine substituent in the final products imparts unique electronic properties and potential biological activity [17] [20].

Quinoxaline Scaffold Construction

Quinoxaline derivatives can be accessed from 2-chloro-5-fluoronitrobenzene through complementary synthetic strategies involving the formation of o-phenylenediamine intermediates followed by condensation with dicarbonyl compounds [19] [23] [24]. The initial step involves nucleophilic substitution with appropriate amine nucleophiles to introduce the first amino functionality [19] [24].

Reduction of the nitro group provides the requisite o-phenylenediamine intermediate, which readily undergoes condensation with 1,2-dicarbonyl compounds such as glyoxal, diketones, or α-ketoaldehydes under mild conditions [19] [23] [24]. These cyclization reactions typically proceed at room temperature to 100°C in protic solvents such as methanol or ethanol, achieving excellent yields of 80-95% [23] [24].

Table 3: Heterocyclic Scaffold Construction Data

| Heterocycle Type | Key Starting Material | Typical Yield (%) | Reaction Conditions | Key Advantages |

|---|---|---|---|---|

| Benzothiazoles | 2-Aminobenzenethiol | 75-90 | Reflux in toluene/DMSO | High selectivity |

| Quinoxalines | o-Phenylenediamine | 80-95 | RT to 100°C in MeOH | Mild conditions |

| Benzimidazoles | o-Phenylenediamine | 70-85 | Acidic conditions | Wide substrate scope |

| Quinazolines | 2-Aminobenzonitrile | 65-80 | Basic conditions | Good functional group tolerance |

| Indoles | Aniline derivatives | 60-75 | Pd-catalyzed | Established methodology |

| Benzofurans | Phenol derivatives | 55-70 | Cu-catalyzed | Moderate yields |

Advanced Heterocyclic Transformations

The fluorine substituent in the quinoxaline products provides opportunities for subsequent functionalization through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions [19] [24]. This enables the preparation of diverse quinoxaline libraries with tailored electronic and pharmacological properties [24] [25].

Recent developments in cascade cyclization reactions have enabled the direct conversion of 2-chloro-5-fluoronitrobenzene to complex polyheterocyclic structures through sequential nucleophilic substitution, reduction, and cyclization processes [26] [27]. These one-pot methodologies offer significant advantages in terms of step economy and overall synthetic efficiency [26] [27].

Positional Isomerism Effects on Reaction Pathways

The specific substitution pattern of 2-chloro-5-fluoronitrobenzene significantly influences its reactivity compared to other positional isomers of chlorofluoronitrobenzene. Understanding these isomeric effects is crucial for predicting reaction outcomes and optimizing synthetic strategies [29] [30].

Electronic Effects and Reactivity Patterns

The 2-chloro-5-fluoro substitution pattern places the nitro group ortho to the chlorine substituent and meta to the fluorine atom. This arrangement creates moderate electronic activation through the combined inductive and resonance effects of the substituents [31] [32]. Compared to other isomers, this configuration provides balanced reactivity that favors nucleophilic attack at the chlorine-bearing carbon while maintaining synthetic accessibility [29] [31].

Quantum chemical studies reveal that positional isomerism significantly affects the LUMO energy levels and nucleophilic reactivity indices [30]. The 2-chloro-5-fluoro isomer exhibits intermediate reactivity compared to more activated systems such as 4-chloro-2-fluoronitrobenzene, which shows enhanced reactivity due to the para-relationship between the nitro and chlorine substituents [29] [32] [30].

Comparative Reactivity Analysis

Systematic studies of chlorofluoronitrobenzene isomers demonstrate significant variations in nucleophilic substitution rates depending on the relative positions of the substituents [29] [6]. The 2-chloro-5-fluoro isomer serves as a reference point with normalized reactivity of 1.00, while other isomers show relative reactivities ranging from 0.65 to 1.45 times this reference value [29] [6].

The 4-chloro-2-fluoronitrobenzene isomer exhibits the highest reactivity (1.30-1.45 times the reference), attributed to the optimal electronic activation provided by the para-nitro group relative to the chlorine leaving group [29] [32]. Conversely, the 3-chloro-2-fluoronitrobenzene isomer shows diminished reactivity (0.65-0.75 times the reference) due to reduced electronic activation and increased steric hindrance [29] [32].

Table 4: Positional Isomerism Effects on Reaction Pathways

| Isomer Position | Relative Nucleophilic Reactivity | Preferred Substitution Site | Electronic Effects | Steric Hindrance |

|---|---|---|---|---|

| 2-Chloro-5-fluoro | 1.00 (reference) | Chlorine > Fluorine | Moderate activation | Low |

| 2-Chloro-4-fluoro | 1.15-1.25 | Chlorine >> Fluorine | Strong activation | Low |

| 3-Chloro-4-fluoro | 0.75-0.85 | Fluorine ≈ Chlorine | Weak activation | Moderate |

| 4-Chloro-2-fluoro | 1.30-1.45 | Chlorine >> Fluorine | Very strong activation | Low |

| 5-Chloro-2-fluoro | 0.80-0.90 | Chlorine > Fluorine | Moderate activation | Low |

| 3-Chloro-2-fluoro | 0.65-0.75 | Chlorine > Fluorine | Weak activation | Moderate |

Regioselectivity Considerations

The preferred substitution sites vary significantly among positional isomers, with most systems favoring displacement of chlorine over fluorine due to the superior leaving group ability of chloride [29] [31] [33]. However, the magnitude of this selectivity depends strongly on the electronic environment created by the nitro group and the relative positioning of the halogen substituents [29] [33].

In the 3-chloro-4-fluoro isomer, the reduced electronic differentiation between the halogen-bearing carbons leads to more competitive substitution at both positions, resulting in diminished regioselectivity compared to other isomers [29] [33]. This pattern has important implications for synthetic planning and product distribution control [33].

Mechanistic Implications

Computational studies indicate that positional isomerism affects not only the thermodynamic stability of reaction intermediates but also the kinetic barriers for nucleophilic attack and leaving group departure [6] [30]. The 2-chloro-5-fluoro substitution pattern provides a favorable balance between electronic activation and synthetic practicality, making it a preferred scaffold for complex molecule synthesis [17] [18].

The steric environment around the reaction centers also varies among isomers, with ortho-substituted systems generally showing increased steric hindrance compared to meta- and para-substituted analogs [29] [32] [30]. These steric effects become particularly important in sterically demanding transformations such as transition metal-catalyzed cross-coupling reactions [29] [32].

XLogP3

GHS Hazard Statements

H301 (11.36%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (88.64%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (11.36%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H312 (88.64%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (88.64%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (88.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H373 (11.36%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Health Hazard